3-(Bromomethyl)oxetane

Catalog No.
S768527
CAS No.
1374014-30-8
M.F
C4H7BrO
M. Wt
151 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Bromomethyl)oxetane

CAS Number

1374014-30-8

Product Name

3-(Bromomethyl)oxetane

IUPAC Name

3-(bromomethyl)oxetane

Molecular Formula

C4H7BrO

Molecular Weight

151 g/mol

InChI

InChI=1S/C4H7BrO/c5-1-4-2-6-3-4/h4H,1-3H2

InChI Key

IEDRUQXJIWTVIL-UHFFFAOYSA-N

SMILES

C1C(CO1)CBr

Canonical SMILES

C1C(CO1)CBr

3-(Bromomethyl)oxetane is a chemical compound with the molecular formula C4_4H7_7BrO and a CAS number of 1374014-30-8. It features an oxetane ring, which is a four-membered cyclic ether, with a bromomethyl group attached at the third carbon position. This compound is characterized by its unique structural properties that enable diverse chemical reactivity, making it valuable in various synthetic applications.

  • Toxicity: Limited data available, but bromine compounds can be irritating to the skin and eyes. Handle with appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood.
  • Flammability: Likely flammable based on the presence of a hydrocarbon chain. Keep away from heat sources and open flames.
  • Reactivity: The bromomethyl group can be reactive with other chemicals. Store and handle with care, following proper safety protocols for working with organic compounds.

Monomer for Polymer Synthesis

3-(Bromomethyl)oxetane is a valuable intermediate and building block in organic synthesis, particularly as a monomer for the preparation of various polymers and copolymers []. These polymers find diverse applications in numerous industries, including:

  • Adhesives: Polymeric materials derived from 3-(bromomethyl)oxetane can function as adhesives due to their strong bonding properties [].
  • Coatings: Polymers containing 3-(bromomethyl)oxetane units can be used as coatings due to their film-forming characteristics and potential for tailored properties [].
  • Resins: Resins incorporating 3-(bromomethyl)oxetane can offer various functionalities depending on the chosen co-monomers, making them suitable for a range of applications [].

Research in Biocompatible Materials

Due to its unique chemical structure and potential for functionalization, 3-(bromomethyl)oxetane has been explored in the development of biocompatible materials []. These materials are crucial for various biomedical applications, including:

  • Drug delivery: Researchers are investigating the use of polymers containing 3-(bromomethyl)oxetane as drug delivery systems due to their potential for controlled release and targeted delivery of therapeutic agents [].
  • Tissue engineering: Scaffolds fabricated from polymers derived from 3-(bromomethyl)oxetane are being explored for tissue engineering applications due to their biocompatibility and ability to support cell growth and differentiation [].

Exploration in Organic Synthesis

Beyond its role as a monomer, 3-(bromomethyl)oxetane serves as a versatile building block in organic synthesis due to the presence of the reactive bromomethyl group [, ]. This functionality allows for various coupling reactions, enabling the introduction of diverse functional groups into complex molecules.

Future Directions

Research on 3-(bromomethyl)oxetane is ongoing, with scientists exploring its potential in various fields, including:

  • Development of novel functional polymers with tailored properties for specific applications.
  • Further exploration of its use in biocompatible materials for advanced biomedical applications.
  • Investigation of its reactivity in organic synthesis for the efficient synthesis of complex molecules.

3-(Bromomethyl)oxetane is primarily involved in nucleophilic substitution reactions due to the presence of the bromine atom, which can be displaced by nucleophiles. The compound can undergo:

  • Ring-opening reactions: The oxetane ring can be opened using strong nucleophiles, leading to the formation of larger cyclic or acyclic structures.
  • Alkylation reactions: The bromomethyl group can react with nucleophiles to form new carbon-nitrogen or carbon-carbon bonds, facilitating the synthesis of more complex molecules .

The synthesis of 3-(Bromomethyl)oxetane can be achieved through several methods:

  • Ring-Closure Reactions: Starting from appropriate precursors, such as alkyl halides and alcohols, intramolecular cyclization can yield oxetanes.
  • Bromination of Pre-existing Oxetanes: Existing oxetanes can be brominated at the desired position using brominating agents under controlled conditions.
  • Nucleophilic Substitution: The compound can also be synthesized via nucleophilic substitution reactions where a suitable nucleophile replaces a leaving group on a precursor molecule .

3-(Bromomethyl)oxetane finds applications in various fields:

  • Synthetic Chemistry: It serves as an intermediate in organic synthesis for constructing more complex molecules.
  • Pharmaceutical Development: Due to its potential biological activity, it may be used in drug design and development.
  • Material Science: Its unique structural properties make it suitable for developing polymers and other materials with specific functionalities .

Several compounds share structural similarities with 3-(Bromomethyl)oxetane, particularly within the oxetane family or those containing halogenated groups. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
3-(Chloromethyl)oxetaneHalogenated oxetaneChlorine atom instead of bromine; different reactivity
3,3-Bis(bromomethyl)oxetaneDihalogenatedContains two bromomethyl groups; increased reactivity
2-MethyloxetaneMethyl-substitutedLacks halogen; used for different synthetic pathways
2-Bromothiophenyl oxetaneThiophenyl derivativeCombines thiophene and oxetane structures; unique applications in electronics

These compounds highlight the unique positioning of 3-(Bromomethyl)oxetane within its class, particularly regarding its reactivity due to the bromomethyl group and its utility in synthetic applications .

Intramolecular Cyclization Approaches

The formation of oxetane rings through intramolecular cyclization represents one of the most established synthetic routes for accessing 3-(bromomethyl)oxetane derivatives. Traditional Williamson ether synthesis conditions have been successfully adapted for oxetane formation, utilizing appropriately functionalized precursors containing both nucleophilic and electrophilic components positioned for favorable four-membered ring closure. The cyclization process typically involves the displacement of a suitable leaving group by an adjacent hydroxyl functionality, requiring careful consideration of conformational constraints that favor the challenging four-membered ring formation over competing pathways.

Recent investigations have demonstrated that 3-halo-1-propanol compounds serve as effective precursors for oxetane core construction through base-promoted cyclization reactions. The methodology involves treatment of these substrates with alkaline aqueous solutions in the presence of phase transfer catalysts, facilitating the removal of hydrogen halide and subsequent ring closure to generate the desired oxetane framework. Phase transfer catalysis has proven particularly valuable in these transformations, enabling efficient reaction progress in heterogeneous reaction mixtures while maintaining high yields and minimizing side product formation.

The stereochemical outcome of ring-closure reactions has been extensively studied, revealing that the configuration of substituents in the resulting oxetane products is primarily determined by the relative stability of transition states during the cyclization step. Investigations using deuterium labeling studies have indicated that the stereochemical results are not consequences of thermodynamic equilibration of oxetane products, but rather reflect kinetic preferences during the ring-formation process. Unfavorable steric interactions during the nucleophilic displacement step when substituents adopt cis configurations have been identified as key factors influencing the stereochemical preferences observed in these reactions.

Epoxide Ring Contraction Strategies

Alternative approaches to oxetane core formation have been developed based on epoxide ring contraction methodologies, offering complementary access to substituted oxetane derivatives. These strategies typically involve the conversion of appropriately substituted epoxides to intermediates containing suitable leaving groups, followed by base-promoted cyclization to form the oxetane ring system. Selenoethyl and selenopropyllithium reagents have demonstrated effectiveness in introducing additional alkyl substituents at specific positions of the oxetane framework during these transformations.

The ring contraction approach has shown particular utility in accessing oxetanes with defined stereochemical relationships, as the configuration of the starting epoxide can be preserved or inverted in a predictable manner depending on the specific reaction conditions employed. Treatment of epoxide-derived intermediates with bases such as potassium tert-butoxide or methylmagnesium bromide has been shown to promote efficient cyclization with excellent yields ranging from 83-99% for appropriately designed substrates. The tolerance of these conditions for various aromatic and alkyl substituents has been demonstrated, although the scope has been primarily limited to specific structural motifs including phenyl, para-chlorophenyl, methyl, and hydrogen substituents.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H227 (50%): Combustible liquid [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-(Bromomethyl)oxetane

Dates

Modify: 2023-08-15

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